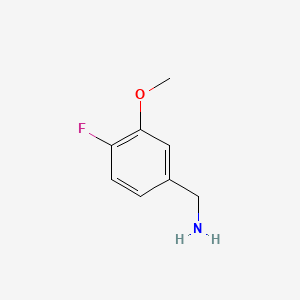
4-Fluoro-3-methoxybenzylamine
Cat. No. B581951
Key on ui cas rn:
508177-67-1
M. Wt: 155.172
InChI Key: CBODMDXBVNUXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07595339B2
Procedure details


Add 4-fluoro-3-methoxy-benzonitrile (2 g, 0.01 mol), 10% palladium on carbon (0.400 g) and glacial acetic acid (120 ml) to a pressure vessel. Purge the reaction vessel with nitrogen, purge the reaction vessel with hydrogen, pressurize the reaction mixture with hydrogen (415 Kpa), seal the vessel, and agitate the reaction. After 8 hours stop the agitation, vent the excess hydrogen from the vessel and purge the vessel with nitrogen. Filter the reaction mixture to remove the 5% palladium on carbon and return the filtrate for product isolation. Concentrate the crude solution, re-dissolve in CH2Cl2 (80 mL) and washe with 5N NaOH (35 mL). Separate the organic and aqueous phases and extract the aqueous with additional CH2Cl2 (20 mL). Combine the organic solutions, dry, filter and concentrate to give the crude material 2.08 g (100%). The title compound as the major product (Rf=0.12, 10% MeOH/CH2Cl2) is used without further purification. MS (ES+) 156.1 (M+1)+. 1H NMR (400 MHz, CDCl3): δ 7.01 (dd, 1H, J=8.2, 11.4), 6.95 (dd, 1H, J=2.1, 8.4), 6.80 (m, 1H), 3.89 (s, 3H), 3.82 (s, 2H), 1.54 (br s, 2H).




Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11].[H][H]>[Pd].C(O)(=O)C>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][C:3]=1[O:10][CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C#N)C=C1)OC
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
agitate
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purge the reaction vessel with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purge the reaction vessel with hydrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
seal the vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purge the vessel with nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the 5% palladium on carbon
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the crude solution
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
re-dissolve in CH2Cl2 (80 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the organic and aqueous phases
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract the aqueous with additional CH2Cl2 (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Combine the organic solutions, dry
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(CN)C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.08 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 134% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
